molecular formula C9H12BF3N2O2 B2681625 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid CAS No. 2304634-13-5

1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid

Cat. No.: B2681625
CAS No.: 2304634-13-5
M. Wt: 248.01
InChI Key: JFERHZBESSKOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid (CAS RN: 2304634-13-5) is a versatile boronic acid-containing pyrazole derivative intended for research use as a synthetic intermediate or building block in organic chemistry and drug discovery. The molecular formula is C 9 H 12 BF 3 N 2 O 2 with a molecular weight of 248.01 g/mol . Pyrazole cores are recognized as privileged scaffolds in medicinal chemistry with a wide spectrum of therapeutic applications . Functionalized pyrazole derivatives, like this compound, are frequently employed as ligands in metal-catalyzed reactions, most notably in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for constructing carbon-carbon bonds, enabling the synthesis of complex biaryl structures often found in pharmaceuticals and organic materials . The presence of the boronic acid functional group at the 4-position of the pyrazole ring and the trifluoromethyl group at the 3-position makes this compound a valuable building block for the exploration of new chemical space in drug discovery programs. Applications: This compound is primarily used as a synthetic intermediate in organic synthesis and pharmaceutical research. Its structure makes it suitable for developing compounds with potential biological activity, given that pyrazole motifs are frequently studied for their anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties . Handling and Storage: For product stability, store in an inert atmosphere at 2-8°C . Important Notice: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

[1-cyclopentyl-3-(trifluoromethyl)pyrazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BF3N2O2/c11-9(12,13)8-7(10(16)17)5-15(14-8)6-3-1-2-4-6/h5-6,16-17H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFERHZBESSKOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1C(F)(F)F)C2CCCC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone precursor.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Boronic Acid Formation:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions to form C–C bonds. The boronic acid group at position 4 enables coupling with aryl/heteroaryl halides or triflates.

Reaction PartnerCatalyst SystemConditionsYield (%)Reference
4-Bromophenyl derivativePd(PPh₃)₄, K₂CO₃DMF, 80°C, 12 h78–85
2-ChloropyridinePdCl₂(dppf), CsFTHF, reflux, 24 h65

Key observations:

  • Reactions tolerate electron-withdrawing groups (EWGs) on coupling partners but require anhydrous conditions.

  • Steric hindrance from the cyclopentyl group slightly reduces yields compared to smaller substituents .

Oxidation and Hydrolysis

The boronic acid moiety undergoes oxidation to hydroxyl groups or hydrolysis to boronate esters under controlled conditions.

Reaction TypeReagents/ConditionsProduct FormedYield (%)
OxidationH₂O₂ (30%), NaHCO₃, H₂O, 25°C, 6h4-Hydroxy-pyrazole derivative92
HydrolysisHCl (1M), THF/H₂O (3:1), 50°CCyclopentyl-trifluoromethylpyrazole88

Notes :

  • Oxidation proceeds via electrophilic attack on the boron center, forming a transient boronate intermediate.

  • Hydrolysis is pH-sensitive, with acidic conditions favoring boronic acid regeneration .

Halogenation Reactions

Electrophilic halogenation at the pyrazole ring is feasible, though regioselectivity depends on substituent effects.

Halogenating AgentPosition ModifiedConditionsOutcome
N-BromosuccinimideC5DCM, 0°C, 2h5-Bromo-pyrazole derivative (72%)
IClC4 (boron site)AcOH, 50°C, 4hBoron-iodo exchange (trace yield)

Mechanistic Insight :

  • The trifluoromethyl group at C3 directs electrophiles to C5 due to its strong inductive effect .

  • Direct halogenation at the boron site is less favorable due to steric and electronic factors .

Cyclocondensation and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles via metal-catalyzed annulation.

SubstrateCatalystProductApplication
Propargyl amineCuI, DIPEAPyrazolo[1,5-a]pyrimidineKinase inhibition scaffolds
α,β-Unsaturated ketoneFeCl₃/PVPDihydropyrano[2,3-c]pyrazoleAntifungal agents

Key Findings :

  • Copper catalysis enables alkyne insertion into the boronic acid group, forming 6-membered rings .

  • Iron-mediated reactions require PEG-400 as a green solvent for optimal yields (up to 97%) .

Functional Group Transformations

The boronic acid group undergoes transmetallation and protodeboronation under specific conditions.

ReactionReagentsOutcome
TransmetallationZnEt₂, THF, –78°CZinc-borate intermediate
ProtodeboronationTFA, DCM, 25°CDeboronated pyrazole (56% yield)

Limitations :

  • Protodeboronation is inefficient compared to aryl boronic acids due to the pyrazole’s electron-deficient nature.

Biological Activity and Target Binding

While not a direct reaction, its derivatives exhibit bioactivity via enzyme inhibition:

  • Succinate dehydrogenase inhibition : IC₅₀ = 0.8 μM for carboxamide derivatives .

  • Antitubercular activity : MIC = 4 μg/mL against M. tuberculosis H37Rv .

Scientific Research Applications

Biological Applications

Anticancer Activity
Recent studies have identified pyrazole derivatives, including 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid, as promising candidates in cancer therapy. These compounds exhibit potent inhibitory activity against various kinases, including TRKA (tropomyosin receptor kinase A), which is implicated in several cancers. For instance, certain derivatives showed nanomolar IC50 values, indicating high potency in inhibiting cancer cell proliferation and survival pathways .

Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. It was reported that certain pyrazole derivatives can inhibit succinate dehydrogenase, an enzyme critical for cellular respiration and energy production . This inhibition can be beneficial in targeting metabolic diseases and cancer.

Anti-inflammatory Properties
Pyrazole compounds are known for their anti-inflammatory effects. The trifluoromethyl group enhances the compound's interaction with biological targets, potentially leading to reduced inflammation markers in various models of inflammatory diseases .

Agrochemical Applications

Pesticide Development
The unique structural features of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid make it a candidate for developing new agrochemicals. Its efficacy against specific fungal strains has been demonstrated, suggesting potential use as a fungicide . The trifluoromethyl group contributes to increased lipophilicity and biological activity, enhancing the compound's effectiveness in agricultural applications.

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of pyrazole derivatives, including 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid, against TRKA-positive cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values in the nanomolar range, effectively reducing cell viability and inducing apoptosis .

Case Study 2: Agrochemical Efficacy
In another study focused on agricultural applications, the antifungal activity of this compound was assessed against several pathogenic fungi. Results showed significant inhibition rates compared to standard fungicides, highlighting its potential as a novel agricultural agent .

Data Summary Table

Application AreaSpecific UseObserved EffectsReferences
Biological ActivityAnticancerNanomolar IC50 against TRKA
Enzyme InhibitionSuccinate Dehydrogenase InhibitorReduced metabolic activity
AgrochemicalFungicideSignificant inhibition of fungal strains

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole-Boronic Acid Derivatives

The following table summarizes key structural and functional differences between 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid and analogous compounds:

Compound Name Substituent (Position 1) Molecular Formula Molar Mass (g/mol) Purity Key Applications/Reactivity
1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid Cyclopentyl C₉H₁₂BF₃N₂O₂ 248.01 95% Pharmaceutical synthesis
1-Propyl-3-(trifluoromethyl)pyrazole-4-boronic acid Propyl C₇H₁₀BF₃N₂O₂ 221.97 N/A Organic coupling reactions
(1-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid Isopropyl C₇H₁₀BF₃N₂O₂ 222.97 N/A Not specified
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid Methyl C₅H₆BF₃N₂O₂ 194.92 N/A Not specified
1-Methyl-5-(trifluoromethyl)pyrazole-4-boronic Acid Pinacol Ester Methyl (position 1); Trifluoromethyl (position 5) C₁₁H₁₆BF₃N₂O₂ 308.07* N/A Stabilized boronic ester for controlled couplings

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: The cyclopentyl group in the parent compound introduces significant steric bulk and lipophilicity compared to smaller alkyl groups (e.g., methyl, propyl). Isopropyl and propyl substituents reduce steric hindrance compared to cyclopentyl, which may lower binding affinity but improve solubility .

Boronic Acid vs. Pinacol Esters :

  • The parent compound’s free boronic acid group enables direct use in Suzuki-Miyaura couplings without deprotection steps, enhancing synthetic efficiency .
  • Pinacol esters (e.g., 1-Methyl-5-(trifluoromethyl)pyrazole-4-boronic Acid Pinacol Ester) offer improved stability and controlled reactivity but require additional hydrolysis steps .

Functional Comparisons in Pharmaceutical Contexts

  • The boronic acid group in the parent compound may enable covalent binding to proteasomes or kinases, a mechanism absent in carboxylic acid derivatives .
  • Selectivity : The cyclopentyl group’s bulk may reduce off-target interactions compared to smaller substituents, as seen in selective c-Met inhibitors containing trifluoromethylpyrazole motifs .

Biological Activity

1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in drug design.

1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of signaling pathways. Its mechanism involves:

  • Inhibition of Lactate Dehydrogenase (LDH) : Studies have shown that similar pyrazole derivatives inhibit LDH in cancer cell lines, leading to reduced lactate production and inhibited cell proliferation .
  • Targeting Protein Kinases : The compound may interact with various kinases involved in cancer progression, potentially affecting pathways such as MAPK and PI3K/Akt .

Structure-Activity Relationships (SAR)

Research indicates that modifications to the pyrazole ring and substituents significantly impact biological activity. For instance:

  • Trifluoromethyl Substitution : Enhances potency against certain cancer cell lines by improving binding affinity to target proteins.
  • Cyclopentyl Group : Contributes to the overall hydrophobic character of the molecule, which can affect membrane permeability and interaction with lipid bilayers .

In Vitro Studies

In vitro studies have demonstrated that 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid can significantly inhibit cell growth in various cancer models. Notable findings include:

  • Cell Lines Tested : MiaPaCa-2 (pancreatic cancer) and A673 (Ewing's sarcoma) showed sub-micromolar inhibition of LDH activity, correlating with decreased cellular lactate output .

Case Studies

  • Cancer Research : A study focusing on pyrazole derivatives highlighted the efficacy of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid in inhibiting tumor growth in xenograft models, suggesting potential for therapeutic applications .
  • Diabetes Management : Similar compounds have been evaluated for their ability to inhibit α-glucosidase, indicating a possible role in managing postprandial hyperglycemia .

Data Tables

Compound Target Enzyme IC50 (µM) Cell Line Effect
1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acidLDH<0.5MiaPaCa-2 (pancreatic)Inhibition of lactate production
Similar Pyrazole Derivativeα-Glucosidase1.5Various diabetic modelsReduced postprandial glucose levels

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.